Cas no 146041-17-0 (Thiophene, 4-methyl-2-(methylthio)-)

4-メチル-2-(メチルチオ)チオフェンは、チオフェン骨格にメチル基とメチルチオ基が結合した有機硫黄化合物です。分子式C6H8S2で表され、独特の化学的性質を示します。特に、電子豊富なチオフェン環とチオエーテル部位を有するため、有機合成中間体として有用です。医薬品や農薬の合成において、重要な構造ユニットとして機能します。高い反応性と選択性を兼ね備えており、複雑な分子構築に適しています。また、比較的安定な物性を示すため、取り扱いが容易という利点があります。

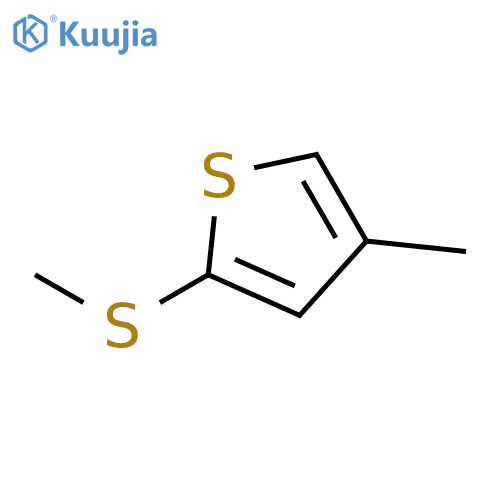

146041-17-0 structure

商品名:Thiophene, 4-methyl-2-(methylthio)-

Thiophene, 4-methyl-2-(methylthio)- 化学的及び物理的性質

名前と識別子

-

- Thiophene, 4-methyl-2-(methylthio)-

- 4-Methyl-2-(methylthio)thiophene

- 146041-17-0

- SCHEMBL23468213

- CS-0196399

- E92150

- MFCD22056777

- 4-methyl-2-(methylsulfanyl)thiophene

- 4-methyl-2-methylsulfanylthiophene

-

- MDL: MFCD22056777

- インチ: InChI=1S/C6H8S2/c1-5-3-6(7-2)8-4-5/h3-4H,1-2H3

- InChIKey: VOFZWMITNMWWIZ-UHFFFAOYSA-N

- ほほえんだ: CC1=CSC(=C1)SC

計算された属性

- せいみつぶんしりょう: 144.00674260g/mol

- どういたいしつりょう: 144.00674260g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 8

- 回転可能化学結合数: 1

- 複雑さ: 72.9

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 53.5Ų

Thiophene, 4-methyl-2-(methylthio)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB516183-1 g |

4-Methyl-2-(methylthio)thiophene |

146041-17-0 | 1g |

€199.50 | 2023-04-17 | ||

| abcr | AB516183-5 g |

4-Methyl-2-(methylthio)thiophene |

146041-17-0 | 5g |

€587.40 | 2023-04-17 | ||

| AstaTech | E92150-1/G |

4-METHYL-2-(METHYLTHIO)THIOPHENE |

146041-17-0 | 95% | 1g |

$151 | 2023-09-18 | |

| abcr | AB516183-1g |

4-Methyl-2-(methylthio)thiophene; . |

146041-17-0 | 1g |

€184.30 | 2025-03-19 | ||

| A2B Chem LLC | AX16481-5g |

Thiophene, 4-methyl-2-(methylthio)- |

146041-17-0 | >95% | 5g |

$394.00 | 2024-04-20 | |

| Ambeed | A706437-1g |

4-Methyl-2-(methylthio)thiophene |

146041-17-0 | 95% | 1g |

$143.0 | 2024-04-23 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1267069-500mg |

4-Methyl-2-(methylthio)thiophene |

146041-17-0 | 95% | 500mg |

¥1155 | 2023-02-25 | |

| AstaTech | E92150-25/G |

4-METHYL-2-(METHYLTHIO)THIOPHENE |

146041-17-0 | 95% | 25g |

$1357 | 2023-09-18 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00802202-1g |

4-Methyl-2-(methylthio)thiophene |

146041-17-0 | 95% | 1g |

¥1022.0 | 2023-02-23 | |

| Aaron | AR01DO99-5g |

Thiophene, 4-methyl-2-(methylthio)- |

146041-17-0 | 5g |

$444.00 | 2023-12-16 |

Thiophene, 4-methyl-2-(methylthio)- 関連文献

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

-

Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

-

C. Pham-Huu,N. Keller,C. Estournès,G. Ehret,M. J. Ledoux Chem. Commun., 2002, 1882-1883

146041-17-0 (Thiophene, 4-methyl-2-(methylthio)-) 関連製品

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)

- 947320-08-3(Methyl 4-isopropylpicolinate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:146041-17-0)Thiophene, 4-methyl-2-(methylthio)-

清らかである:99%/99%/99%

はかる:5g/10g/25g

価格 ($):288.0/467.0/888.0